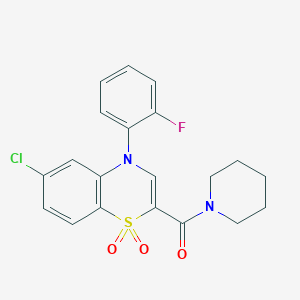

6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

The compound 6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a fused heterocyclic core. Its structure includes:

- A 2-fluorophenyl substituent at position 4, contributing to lipophilicity and electronic effects.

- A chlorine atom at position 6, enhancing steric and electronic properties.

Properties

IUPAC Name |

[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O3S/c21-14-8-9-18-17(12-14)24(16-7-3-2-6-15(16)22)13-19(28(18,26)27)20(25)23-10-4-1-5-11-23/h2-3,6-9,12-13H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDNCUCDLKONMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzothiazine Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzenethiol, with a carbonyl compound under acidic or basic conditions.

Introduction of the Chloro and Fluoro Groups: Halogenation reactions using reagents like thionyl chloride (SOCl2) or fluorinating agents can introduce the chloro and fluoro groups at specific positions on the benzothiazine ring.

Attachment of the Piperidine Moiety: The piperidine group can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert certain functional groups to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, or other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., SOCl2), nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

Biology: Investigating its biological activity, such as antimicrobial, antifungal, or anticancer properties.

Medicine: Exploring its potential as a therapeutic agent for treating various diseases.

Industry: Utilizing its chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Aromatic Substituents (C4 Position)

Heterocyclic Modifications (C2 Position)

Core Structure Variations

- Benzothiazine vs. Quinazoline : Benzothiazine’s sulfone group offers hydrogen-bond acceptor sites, whereas quinazoline’s nitrogen-rich core is suited for DNA or folate pathway targets .

Biological Activity

6-Chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine family. Its unique structure, characterized by the presence of a chloro group, a fluorophenyl moiety, and a piperidine carbonyl, suggests potential biological activities that merit thorough investigation.

- Molecular Formula : C₁₉H₁₈ClFN₂O₂S

- Molecular Weight : Approximately 366.88 g/mol

- IUPAC Name : [6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone

- CAS Number : 1251614-36-4

The compound's structure is pivotal for its interaction with biological targets due to the combination of functional groups that enhances its lipophilicity and binding affinity.

The biological activity of this compound primarily involves:

Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.

Receptor Interaction : The compound can modulate the activity of cellular receptors, influencing signaling pathways that are crucial for cell survival and proliferation.

DNA Intercalation : By intercalating into DNA, it may affect replication and transcription processes, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the biological effects of benzothiazine derivatives, including this compound. Here are some notable findings:

-

Antitumor Activity :

- A study evaluated various benzothiazole derivatives for their anticancer properties. The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through MTT assays. The results indicated that at concentrations of 1, 2, and 4 μM, it promoted apoptosis and arrested the cell cycle in these cancer cells .

- Anti-inflammatory Effects :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To understand its unique profile better, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-chloro-4-(3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine | 1251614-36-4 | Contains a methyl group; similar biological activity |

| 6-chloro-4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine | 1251549-39-9 | Features a methoxy group; evaluated for anti-cancer effects |

| 6-chloro-4-(4-fluoro-3-methylphenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine | 1251670-41-3 | Includes different fluorinated phenyl groups; potential neuroprotective effects |

The distinct combination of functional groups in 6-chloro-4-(2-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-benzothiazine contributes to its enhanced activity compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.